4-(4-fluorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a 4-fluorophenyl group at position 4 of the thiophene ring, a pyrrol-1-yl substituent at position 3, and a 4-methylphenyl group as the amide substituent. Its molecular formula is C₂₂H₁₇FN₂OS (calculated molecular weight: 406.45 g/mol). Though direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous compounds are explored in medicinal chemistry for therapeutic applications .
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS/c1-15-4-10-18(11-5-15)24-22(26)21-20(25-12-2-3-13-25)19(14-27-21)16-6-8-17(23)9-7-16/h2-14H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJPLTMVFAOZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Attachment of the Fluorophenyl and Methylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinated and methylated benzene derivatives.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the thiophene derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Core
The following table highlights key differences in substituents and molecular properties among analogs:
Key Observations :
- Electron-Withdrawing Groups : Fluorine (target compound) and chlorine (F423-0461) influence electronic properties and binding affinity. Fluorine’s smaller size may reduce steric hindrance compared to chlorine.
- Molecular Weight : All analogs fall within 360–430 g/mol, aligning with Lipinski’s Rule of Five for drug-likeness .
Biological Activity
The compound 4-(4-fluorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a member of the thiophene carboxamide family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be characterized by its unique structural features, which include:
- A thiophene ring
- A carboxamide functional group
- Substituents that enhance its biological activity, such as the fluorophenyl and methylphenyl groups.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on anticancer and antimicrobial properties.
Anticancer Activity
Several studies have evaluated the anticancer potential of thiophene derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Xia et al. | A549 | 49.85 | Induces apoptosis |
| Li et al. | MCF-7 | 0.01 | CDK inhibition |
| Wang et al. | NCI-H460 | 0.03 | Microtubule disassembly |
These studies demonstrate that the compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and inhibition of crucial cellular pathways such as cyclin-dependent kinases (CDKs).
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. The following table outlines its effectiveness against bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.12 | |
| Escherichia coli | 12.5 |
The MIC values indicate that this compound has potent activity against Staphylococcus aureus compared to Escherichia coli, suggesting a selective antimicrobial profile.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study by Fan et al., derivatives of thiophene carboxamides were synthesized and screened for their ability to inhibit tumor growth in vivo. The lead compound demonstrated an IC50 value of 0.30 nM against human umbilical vein endothelial cells, indicating strong anti-proliferative effects and potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Testing
A recent study evaluated the antibacterial properties of various thiophene derivatives, including our compound of interest. Results showed that it effectively inhibited the growth of Staphylococcus aureus at low concentrations, supporting its potential as a therapeutic agent against bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
